(1,2,5-Oxadiazol-3-yl)methanol
Overview
Description
The compound “(1,2,5-Oxadiazol-3-yl)methanol” is a derivative of the 1,2,4-oxadiazole series, which is a class of heterocyclic compounds that have garnered interest due to their potential applications in pharmaceuticals and functional materials. Although the provided papers do not directly discuss “(1,2,5-Oxadiazol-3-yl)methanol,” they do provide insights into the chemistry of related 1,2,4-oxadiazole compounds, which can be extrapolated to understand the properties and reactions of the target compound.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives is well-documented in the literature. For instance, the reaction of trichloromethylarenes with hydrazides of carboxylic acids in methanol or ethanol in the presence of pyridine leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles . Additionally, a catalyst-free reaction involving N-hydroxyamidoximes and ketones or aldehydes in methanol under mild conditions has been shown to yield 3,5,5-trisubstituted 4-hydroxy-4H,5H-1,2,4-oxadiazole derivatives . These methods highlight the versatility of oxadiazole synthesis and suggest potential pathways for synthesizing “(1,2,5-Oxadiazol-3-yl)methanol.”
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be complex and diverse. Single-crystal X-ray diffraction studies have been used to confirm the structure of such compounds, providing detailed insights into their molecular geometry . Although the specific structure of “(1,2,5-Oxadiazol-3-yl)methanol” is not provided, the techniques and findings from these studies can be applied to determine its molecular structure.
Chemical Reactions Analysis
Oxadiazole derivatives can undergo various chemical reactions. For example, 5-alkyl-3-amino-1,2,4-oxadiazoles can undergo ring-photoisomerization to form 2-alkyl-5-amino-1,3,4-oxadiazoles and 3-alkyl-5-amino-1,2,4-oxadiazoles upon irradiation at 254 nm in methanol . Additionally, 5-(N-Methoxy-N-methyl)amino-3-aryl-1,3,4-oxadiazol-2(3H)-ones can participate in a retro-ene reaction in refluxing methanol, leading to the formation of different oxadiazolidin-2-one derivatives . These reactions demonstrate the reactivity of oxadiazole rings and provide a basis for predicting the behavior of “(1,2,5-Oxadiazol-3-yl)methanol” under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can be influenced by their substituents and the reaction conditions. The photochemical behavior of 3,5-disubstituted 1,2,4-oxadiazoles in methanol has shown that the nature and position of substituents can affect the outcome of photoisomerization and ring closure reactions . These findings suggest that the properties of “(1,2,5-Oxadiazol-3-yl)methanol” would also be dependent on its specific substituents and the reaction environment.
Scientific Research Applications
Photochemical Behavior in Methanol
Research on 1,2,4-oxadiazole derivatives, closely related to (1,2,5-oxadiazol-3-yl)methanol, reveals their unique photochemical behavior. These compounds undergo photoisomerization to 1,3,4-oxadiazoles or form open chain compounds in methanol, influenced by substituent nature and position (Buscemi, Cicero, Vivona, & Caronna, 1988). Another study demonstrated the ring photoisomerization of 3-amino- or 3-methylamino-5-aryl-1,2,4-oxadiazoles into 1,3,4-oxadiazoles, likely through a 'ring contraction–ring expansion' route (Buscemi, Cicero, Vivona, & Caronna, 1988).
Synthesis of 4-Hydroxy-4H,5H-1,2,4-oxadiazole Derivatives
A catalyst-free reaction of N-hydroxyamidoxime with various ketones or aldehydes in methanol produced 3,5,5-trisubstituted 4-hydroxy-4H,5H-1,2,4-oxadiazole derivatives in excellent yields. The structure of these products was confirmed through single-crystal X-ray diffraction studies, highlighting a method for synthesizing such heterocyclic compounds (Liu, Zhai, Lian, Li, & Wang, 2015).
Antibacterial Properties of Schiff Base Compounds
Schiff base compounds involving (1,2,5-oxadiazol-3-yl)methanol derivatives were synthesized and showed notable antibacterial activities against gram-positive and gram-negative bacteria. These compounds were active against Staphylococcus aureus and Bacillus cereus, with some demonstrating potent antibacterial activity (Kakanejadifard et al., 2013).
Photochemical Synthesis of Perfluoroalkyl-1,2,4-oxadiazoles
A photochemical methodology was described for synthesizing perfluoroalkyl-1,2,4-oxadiazoles. This involved the irradiation of 3-perfluoroalkanoylamino-4-phenyl-1,2,5-oxadiazoles in methanol, demonstrating a method for preparing 3-amino- and 3-(N-alkylamino)-5-perfluoroalkyl-1,2,4-oxadiazoles (Buscemi, Pace, & Vivona, 2000).
properties
IUPAC Name |
1,2,5-oxadiazol-3-ylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c6-2-3-1-4-7-5-3/h1,6H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRVURUJSZOIGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NON=C1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,5-Oxadiazol-3-yl)methanol | |
CAS RN |
79552-35-5 | |
Record name | 1,2,5-oxadiazol-3-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Citations
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